Cyclooctanamine

basicity pKa cycloalkylamine

Cyclooctanamine (cyclooctylamine, aminocyclooctane), CAS 5452-37-9, is an eight-membered saturated cycloaliphatic primary amine with the molecular formula C₈H₁₇N and molecular weight 127.23 g/mol. At ambient temperature (20–25°C), it exists as a clear colorless to light yellow liquid with a density of 0.928 g/mL at 25°C, melting point of –48°C, and boiling point of 189–190°C.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 5452-37-9
Cat. No. B1218968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctanamine
CAS5452-37-9
Synonymscyclooctylamine
SK and F 23880A
SK and F-23880A
SKF 23880A
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N
InChIInChI=1S/C8H17N/c9-8-6-4-2-1-3-5-7-8/h8H,1-7,9H2
InChIKeyHSOHBWMXECKEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctanamine (CAS 5452-37-9) Procurement and Technical Baseline Guide


Cyclooctanamine (cyclooctylamine, aminocyclooctane), CAS 5452-37-9, is an eight-membered saturated cycloaliphatic primary amine with the molecular formula C₈H₁₇N and molecular weight 127.23 g/mol [1]. At ambient temperature (20–25°C), it exists as a clear colorless to light yellow liquid with a density of 0.928 g/mL at 25°C, melting point of –48°C, and boiling point of 189–190°C . The compound is commercially available from multiple vendors at purities typically ranging from 97% to ≥98% (GC) . It is classified under GHS as corrosive (H314: causes severe skin burns and eye damage) with UN2735 transport classification .

Cyclooctanamine vs Common Cycloalkylamine Analogs: Why Substitution Introduces Experimental Risk


Cycloalkylamines of different ring sizes are not interchangeable in research or industrial applications due to quantifiable differences in basicity, steric profile, lipophilicity, and biological target engagement [1]. Cyclooctanamine exhibits the highest basicity among all common cycloalkylamines (C₃–C₁₅), with a pKa of approximately 11.03, exceeding that of cyclohexylamine (pKa ~10.6) and cycloheptylamine [2]. This differential protonation state at physiological pH directly impacts reactivity in condensation reactions, salt formation equilibria, and binding interactions with biological targets. Furthermore, the eight-membered ring introduces unique conformational flexibility not present in smaller (strained) or larger (floppy) rings, which modulates the spatial orientation of the amine group in coordination complexes and enzyme active sites [1]. Substituting cyclooctanamine with a different ring-size analog without accounting for these differences may yield irreproducible synthetic yields, altered catalytic activity, or divergent biological screening outcomes.

Cyclooctanamine Quantitative Differentiation Evidence: Head-to-Head Data vs Cyclohexylamine, Cyclopentylamine, and Amantadine


Basicity Superiority of Cyclooctanamine Over Cyclohexylamine and Other Cycloalkylamines

Cyclooctanamine exhibits the highest basicity among the C₃–C₁₅ cycloalkylamine series, exceeding cyclohexylamine (the most common industrial cycloaliphatic amine) by a measurable margin [1]. NMR titration studies across four solvents consistently rank cyclooctanamine as the most basic, a property attributed to favorable CCC bond angles and reduced solvation penalties in the eight-membered ring [1].

basicity pKa cycloalkylamine NMR titration

Influenza M2 Proton Channel Inhibition: 100-Fold Greater Activity of Cyclooctanamine vs Cyclopentylamine

In a functionally reconstituted influenza virus M2 proton channel assay using baculovirus-expressed protein in liposomes, cyclooctanamine demonstrated 100-fold stronger inhibitory activity compared to cyclopentylamine [1]. The study explicitly states: 'The 10-fold greater activity of rimantadine over amantadine and the 100-fold stronger effect of cyclooctylamine compared to cyclopentylamine matched the relative activities in influenza virus-infected cells' [1].

influenza M2 proton channel antiviral amantadine

Water Solubility: Cyclooctanamine vs Cyclohexylamine and Cycloheptylamine

Cyclooctanamine exhibits finite water solubility of 10.2 g/L at 20°C, which is quantifiably lower than the water miscibility reported for cyclohexylamine [1]. Cycloheptylamine (C₇) has a calculated solubility of approximately 12 g/L at 25°C, positioning cyclooctanamine as the least water-soluble among the C₆–C₈ cycloalkylamine series [2]. This decreasing solubility trend with increasing ring size reflects the growing hydrophobic contribution of the cycloalkyl moiety.

solubility aqueous formulation physicochemical

N⁶-Cyclooctyl 1-Deazapurine Nucleosides: Anti-HIV-1 Activity Differentiates Cyclooctyl from Smaller Cycloalkyl Substituents

A systematic structure–activity relationship (SAR) study of N⁶-cycloalkyl-substituted 1-deazapurine nucleosides evaluated cyclopropyl through cyclooctyl derivatives for anti-HIV-1 activity [1]. Compounds bearing N⁶-cycloheptyl or cyclooctyl substituents were identified as 'the most active in every series' (ribose, 2′-deoxyribose, and 2′,3′-dideoxyribose), whereas parent unsubstituted compounds and smaller cycloalkyl derivatives (cyclopropyl through cyclohexyl) exhibited lower or no activity [1].

anti-HIV nucleoside deazapurine medicinal chemistry

Metabolic Conversion of Cyclooctylsulfamate: Higher Amine Release vs 4-Methylcyclohexylsulfamate

Metabolic studies comparing cyclooctylsulfamate and 4-methylcyclohexylsulfamate demonstrated markedly different conversion rates to their respective free amines [1]. Cyclooctylsulfamate yielded average percent conversions of 0.127% to cyclooctylamine, 0.08% to cyclooctanone, and 0.092% to cyclooctanol, whereas 4-methylcyclohexylsulfamate produced only 0.007% conversion to 4-methylcyclohexylamine and 0.0013% to the corresponding ketone [1].

metabolism sulfamate toxicology sweetener

Acylcyclooctylguanidines: Enhanced Antiviral Activity and Reduced Toxicity vs Parent Cyclooctanamine

A series of seventeen 1-acyl-3-cyclooctylguanidines was synthesized from cyclooctanamine and evaluated for antiviral activity [1]. In in vivo testing against influenza virus A2 Singapore and herpes simplex virus, 1-(5-bromo-2-dodecyloxybenzoyl)-3-cyclooctylguanidine was reported to be 'more active and less toxic than cyclooctylamine and 1-cyclooctylguanidine' [1]. This demonstrates that cyclooctanamine serves as an effective scaffold for further derivatization to optimize both efficacy and safety margins.

guanidine antiviral influenza herpes

Cyclooctanamine Procurement-Validated Application Scenarios Based on Quantitative Evidence


Synthesis of pH-Sensitive Conjugates Requiring Strong Basicity

When designing amine-containing compounds where protonation state at physiological or reaction pH is critical, cyclooctanamine offers a pKa of ~11.03, approximately 0.4 units higher than cyclohexylamine (pKa 10.64) [1]. This increased basicity ensures a higher proportion of protonated amine under mildly acidic conditions, which can enhance aqueous solubility of conjugates, improve electrostatic interactions with negatively charged biological targets, and accelerate acid-catalyzed condensation reactions. For procurement decisions, this quantifiable basicity advantage justifies selecting cyclooctanamine over cyclohexylamine when stronger base character is required.

Antiviral M2 Proton Channel Blocker Research and Reference Standard

Cyclooctanamine inhibits the influenza M2 proton channel with 100-fold greater potency than cyclopentylamine in functionally reconstituted liposome assays, and demonstrates comparable or superior activity to amantadine in certain contexts [2][3]. This established M2 channel activity profile makes cyclooctanamine a valuable reference compound for influenza virology research, particularly for studies investigating amantadine-resistant M2 variants, structure–activity relationships of channel-blocking amines, and comparative pharmacology of adamantane versus cycloalkylamine M2 inhibitors.

Nucleoside Derivatization for Antiviral Lead Optimization (HIV-1)

In 1-deazapurine nucleoside series targeting HIV-1, N⁶-cyclooctyl substitution consistently ranks among the most active modifications across ribose, 2′-deoxyribose, and 2′,3′-dideoxyribose scaffolds, while unsubstituted and smaller cycloalkyl (C₃–C₆) derivatives show reduced or absent activity [4]. Cyclooctanamine is therefore the recommended amine building block for synthesizing N⁶-substituted 1-deazapurine analogs in anti-HIV drug discovery programs. The SAR data indicate that the eight-membered cycloalkyl group provides an optimal balance of steric bulk and conformational flexibility for target engagement.

Biphasic Organic Synthesis and Extraction Protocols

With a finite water solubility of 10.2 g/L at 20°C, cyclooctanamine offers distinct practical advantages over miscible cyclohexylamine in biphasic reaction systems . This limited aqueous solubility facilitates cleaner phase separation during workup, reduces product loss to aqueous washes, and enables more predictable partitioning in liquid–liquid extraction schemes. For synthetic chemists performing reactions that require an organic-soluble amine base or nucleophile with controlled aqueous partitioning, cyclooctanamine provides reproducible extraction behavior that cyclohexylamine cannot match.

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